molecular formula C10H9NO3 B1601512 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid CAS No. 246867-17-4

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B1601512
CAS No.: 246867-17-4
M. Wt: 191.18 g/mol
InChI Key: QULTWXIRPYWHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Biochemical Analysis

Biochemical Properties

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied as an inhibitor of protein kinase CK2, a ubiquitous enzyme involved in cell cycle regulation, apoptosis, and other cellular processes . The interaction between this compound and CK2 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of protein kinase CK2 can lead to altered phosphorylation states of key regulatory proteins, impacting cell proliferation and survival . Additionally, this compound may affect metabolic pathways by interacting with enzymes involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of protein kinase CK2 is a prime example, where the compound binds to the enzyme’s active site, preventing substrate phosphorylation . This inhibition can lead to changes in gene expression, as CK2 is involved in the regulation of transcription factors and other proteins critical for gene expression. Additionally, this compound may interact with other enzymes, either inhibiting or activating them, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and their potential effects on cells need to be considered in long-term studies. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and altered cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of protein kinase CK2, leading to reduced cell proliferation in cancer models . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular processes. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism and the metabolism of other biomolecules. For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can either be excreted or further participate in biochemical reactions . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution pattern can influence the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . For instance, its interaction with protein kinase CK2 may involve localization to the nucleus, where CK2 is known to phosphorylate transcription factors and other nuclear proteins. Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves the [1,5]-hydride shift triggered N-dealkylative cyclization of 2-(2-(benzylamino)benzylidene)malonate under the action of boron trifluoride etherate (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of environmentally benign catalysts, solvent-free conditions, and efficient reaction pathways to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
  • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

Comparison: 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and potential biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULTWXIRPYWHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536721
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246867-17-4
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1N Aqueous sodium hydroxide solution (80 ml) was added dropwise to the mixed solution of methyl 2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate (8.322 g) in THF (80 ml) and methanol (80 ml) at 0° C. The reaction mixture was stirred at room temperature for 4 hours. 1N Hydrochloric acid (90 ml) was added dropwise to the reaction mixture at 0° C., which was then extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, then dried and concentrated to obtain crude crystals of the entitled compound (7.032 g). The obtained crude crystals were put to use in the following reaction without purification.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
8.322 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 2
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 5
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 6
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.